molecular formula C8H5F5O2 B14066799 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14066799
M. Wt: 228.12 g/mol
InChI Key: ZIOJCPWRHMJQRV-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 It is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like aluminum chloride or iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the safety and containment of fluorine, as it is a highly toxic and corrosive substance. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxygenated compounds.

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The methoxy groups can also affect the compound’s solubility and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
  • 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene

Uniqueness

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-3,4-difluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-7-5(15-8(12)13)2-1-4(10)6(7)11/h1-2,8H,3H2

InChI Key

ZIOJCPWRHMJQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)OCF)F)F

Origin of Product

United States

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